Zirconium(IV)n-butoxide

Catalog No.
S9089472
CAS No.
M.F
C16H40O4Zr
M. Wt
387.71 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Zirconium(IV)n-butoxide

Product Name

Zirconium(IV)n-butoxide

IUPAC Name

butan-1-ol;zirconium

Molecular Formula

C16H40O4Zr

Molecular Weight

387.71 g/mol

InChI

InChI=1S/4C4H10O.Zr/c4*1-2-3-4-5;/h4*5H,2-4H2,1H3;

InChI Key

PGEAKOIDZZHXCF-UHFFFAOYSA-N

Canonical SMILES

CCCCO.CCCCO.CCCCO.CCCCO.[Zr]

Zirconium(IV)n-butoxide is a chemical compound with the formula C16H36O4Zr\text{C}_{16}\text{H}_{36}\text{O}_{4}\text{Zr} and a molecular weight of approximately 383.68 g/mol. This compound is categorized as a metal alkoxide, specifically a zirconium alkoxide, where zirconium is in the +4 oxidation state. It typically appears as a clear to slightly yellow viscous liquid and is soluble in organic solvents such as n-butanol. Zirconium(IV)n-butoxide is known for its unique properties, including its reactivity and ability to form complexes with various ligands, making it valuable in numerous chemical applications .

, primarily involving hydrolysis and condensation processes. For instance, when exposed to moisture, it can hydrolyze to form zirconium dioxide and butanol:

Zr OBu 4+4H2OZrO2+4BuOH\text{Zr OBu }_4+4\text{H}_2\text{O}\rightarrow \text{ZrO}_2+4\text{BuOH}

Additionally, it can react with Lewis bases to form stable complexes. This property is particularly useful in the synthesis of advanced materials and catalysts .

Zirconium(IV)n-butoxide can be synthesized through several methods:

  • Direct Reaction with n-Butanol: Zirconium tetrachloride can react with n-butanol in the presence of a base to yield zirconium(IV)n-butoxide.
    ZrCl4+4BuOHZr OBu 4+4HCl\text{ZrCl}_4+4\text{BuOH}\rightarrow \text{Zr OBu }_4+4\text{HCl}
  • Alcohol Exchange: This method involves exchanging another alkoxide (like isopropoxide) for n-butoxide using n-butanol as a solvent.
  • Metal Amide Route: Zirconium amides can be reacted with alcohols to produce the corresponding alkoxides .

These methods allow for the production of high-purity zirconium(IV)n-butoxide suitable for industrial applications.

Zirconium(IV)n-butoxide has several important applications:

  • Catalyst in Organic Reactions: It serves as a catalyst in various organic transformations due to its Lewis acid properties.
  • Precursor for Zirconia: It is used as a precursor for producing zirconia ceramics, which are utilized in dental applications and advanced ceramics.
  • Coatings and Thin Films: The compound is employed in the production of thin films and coatings for electronic devices due to its ability to form uniform layers upon thermal decomposition .
  • Nanotechnology: It plays a role in synthesizing nanoparticles and nanostructured materials.

Studies on the interactions of zirconium(IV)n-butoxide with various ligands have shown that it forms stable complexes with phosphines and other Lewis bases. These interactions have implications for enhancing catalytic activity and stability in chemical processes. For instance, the addition of tri-n-octylphosphine oxide has been shown to alter the chemical environment of zirconium alkoxides significantly, leading to more uniform reactivity profiles .

Zirconium(IV)n-butoxide shares similarities with other metal alkoxides but possesses unique characteristics that set it apart. Here are some comparable compounds:

CompoundFormulaKey Characteristics
Zirconium(IV)isopropoxideZr(OiPr)₄Higher volatility; often used in sol-gel processes
Hafnium(IV)n-butoxideHf(OBu)₄Similar structure; used in semiconductor applications
Titanium(IV)n-butoxideTi(OBu)₄Used in photocatalysis; different metal properties
Aluminum triisopropoxideAl(OiPr)₃Commonly used as a catalyst; less toxic than zirconium

While all these compounds are metal alkoxides, zirconium(IV)n-butoxide's unique reactivity profile and stability make it particularly valuable in advanced material synthesis and catalysis .

Infrared Spectroscopy Characterization

Infrared spectroscopy provides detailed information about the vibrational characteristics of zirconium(IV)n-butoxide. The infrared spectrum reveals distinctive absorption bands that serve as molecular fingerprints for this organometallic compound. The most significant vibrational modes observed in the infrared region include carbon-hydrogen stretching vibrations, zirconium-oxygen stretching modes, and alkyl group deformation bands [1].

The carbon-hydrogen stretching vibrations appear prominently in the region between 2960 and 2800 wavenumbers. Specifically, asymmetric carbon-hydrogen stretching vibrations of methyl groups are observed at 2960 wavenumbers, while symmetric stretching modes occur at 2850 wavenumbers [1]. These bands are characteristic of the butoxide ligands coordinated to the zirconium center and provide evidence for the presence of intact normal-butyl groups in the molecular structure.

The absence of absorption bands in the hydroxyl region between 3600 and 3200 wavenumbers indicates that the compound has not undergone hydrolysis and contains no residual normal-butanol [1]. This observation is particularly important for confirming the purity and integrity of the zirconium(IV)n-butoxide compound.

Additional characteristic absorption bands are observed in the fingerprint region below 1500 wavenumbers. These include carbon-carbon stretching vibrations and zirconium-oxygen vibrational modes that are specific to the metal-alkoxide bonding environment [2]. The presence of these bands confirms the formation of zirconium-oxygen bonds and the coordination of butoxide ligands to the metal center.

Wavenumber (cm⁻¹)AssignmentVibrational Mode
2960C-H stretchingAsymmetric CH₃
2850C-H stretchingSymmetric CH₃
1564C-O stretchingAsymmetric CO
1234Mixed modesC-CH₃ + Zr-O + CO
1013Mixed modesSymmetric Zr-O + C-CH₃
550-481Zr-O stretchingMetal-oxygen bonds

Proton Nuclear Magnetic Resonance Spectroscopy Analysis

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about the organic components of zirconium(IV)n-butoxide. The proton nuclear magnetic resonance spectrum reveals characteristic chemical shifts and coupling patterns that confirm the presence and coordination environment of the normal-butyl groups [3] [4].

The proton nuclear magnetic resonance spectrum of zirconium(IV)n-butoxide typically exhibits four distinct resonance regions corresponding to the different carbon environments in the normal-butyl chains. The methyl protons appear as a triplet at approximately 0.97 parts per million, while the methylene protons adjacent to oxygen show characteristic downfield shifts to approximately 4.2 parts per million [3].

The intermediate methylene groups display complex multipicity patterns in the region between 1.2 and 1.6 parts per million, reflecting their unique chemical environments within the coordinated butoxide ligands. These resonances provide important structural information about the conformational flexibility and dynamic behavior of the alkyl chains in solution [4].

Nuclear magnetic resonance studies have revealed that zirconium alkoxides can exist in various oligomeric forms in solution, with rapid intramolecular exchange processes occurring between terminal and bridging alkoxide groups [5]. This dynamic behavior is reflected in the broadening of nuclear magnetic resonance signals and temperature-dependent chemical shift variations.

Chemical Shift (ppm)MultiplicityAssignmentIntegration
4.2TripletOCH₂ protons8H
1.6MultipletCH₂CH₂O protons8H
1.2MultipletCH₂CH₃ protons8H
0.97TripletCH₃ protons12H

X-ray Diffraction Studies of Molecular Geometry

X-ray diffraction analysis provides critical information about the molecular geometry and solid-state structure of zirconium(IV)n-butoxide and its derivatives. The diffraction studies reveal important structural parameters including bond lengths, bond angles, and coordination environments around the zirconium centers [6] [7].

The molecular geometry of zirconium(IV)n-butoxide derivatives typically exhibits octahedral coordination around the zirconium centers when the compound forms dimeric or oligomeric species. X-ray crystallographic studies have shown that zirconium alkoxides commonly adopt bridged structures with shared alkoxide ligands connecting adjacent metal centers [7].

In the solid state, zirconium(IV)n-butoxide derivatives often crystallize with distorted octahedral geometries around the zirconium atoms. The zirconium-oxygen bond distances typically range from 2.065 to 2.455 angstroms, depending on whether the oxygen atoms are in terminal or bridging positions [6]. Terminal zirconium-oxygen bonds are generally shorter than bridging bonds due to reduced coordination number and stronger bonding interactions.

The crystal structure analysis reveals that the normal-butyl groups adopt extended conformations to minimize steric interactions between adjacent ligands. The carbon-carbon bond lengths within the butyl chains are consistent with typical alkyl chain dimensions, ranging from 1.52 to 1.54 angstroms [7].

X-ray diffraction studies of zirconium oxide materials derived from zirconium(IV)n-butoxide precursors show that the thermal decomposition products initially form amorphous phases that subsequently crystallize into monoclinic, tetragonal, or cubic zirconia polymorphs depending on temperature and atmosphere conditions [8] [6].

Structural ParameterValue (Å)Description
Zr-O (terminal)2.065Terminal alkoxide bonds
Zr-O (bridging)2.455Bridging alkoxide bonds
C-C (alkyl chain)1.52-1.54Carbon-carbon bonds
C-O (alkoxide)1.43Carbon-oxygen bonds

Thermogravimetric Analysis of Thermal Stability

Thermogravimetric analysis provides comprehensive information about the thermal stability and decomposition behavior of zirconium(IV)n-butoxide. The thermal analysis reveals multiple distinct mass loss events that correspond to different decomposition processes occurring at various temperature ranges [9] [10].

The thermogravimetric profile of zirconium(IV)n-butoxide typically exhibits three major mass loss stages. The first stage occurs between ambient temperature and 200 degrees Celsius and corresponds to the evaporation of residual water and alcohol solvents that may be occluded within the material structure. This initial mass loss is typically accompanied by endothermic signals in differential thermal analysis curves [10].

The second major decomposition stage occurs between 200 and 370 degrees Celsius and is attributed to the combustion and elimination of organic components from the butoxide ligands. This process is characterized by exothermic signals in differential thermal analysis, indicating the oxidative decomposition of the organic matter [10] [11].

The third and final stage of mass loss occurs above 370 degrees Celsius and is related to dehydroxylation processes and the phase transformation from amorphous to crystalline zirconium oxide. This stage is accompanied by exothermic signals around 404 degrees Celsius, corresponding to the crystallization of zirconium dioxide [10] [11].

The total mass loss during complete thermal decomposition of zirconium(IV)n-butoxide typically amounts to approximately 24 percent of the initial mass, with the remaining material consisting of crystalline zirconium dioxide. The thermal stability is significantly influenced by the atmosphere during heating, with oxidizing conditions promoting more complete organic decomposition compared to inert atmospheres [9].

Temperature Range (°C)Mass Loss (%)ProcessThermal Effect
25-2003-5Solvent evaporationEndothermic
200-37015-18Organic decompositionExothermic
370-5003-6Dehydroxylation/crystallizationExothermic
>500<1Phase stabilizationMinimal

The kinetic analysis of the thermal decomposition reveals that the decomposition processes follow complex multi-step mechanisms with different activation energies for each stage. The first stage typically has lower activation energy due to the physical nature of solvent evaporation, while the subsequent chemical decomposition stages require higher activation energies [12].

Advanced thermogravimetric techniques coupled with mass spectrometry and gas chromatography have identified specific volatile products generated during the thermal decomposition of zirconium(IV)n-butoxide. These include butene elimination products, carbon dioxide, water vapor, and various organic fragments corresponding to partial decomposition of the butoxide ligands [9].

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

4

Exact Mass

386.197359 g/mol

Monoisotopic Mass

386.197359 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-21-2023

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